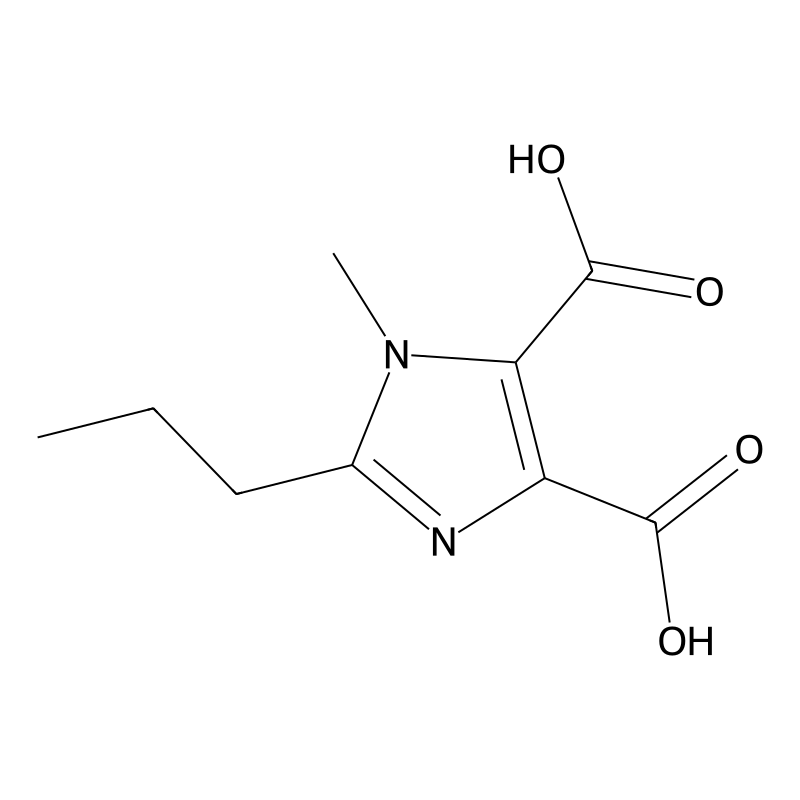

1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid is a synthetic compound classified as an imidazole derivative. It features a five-membered ring structure containing three carbon atoms and two nitrogen atoms, with two carboxylic acid functional groups located at the 4 and 5 positions of the imidazole ring. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its biological properties and structural characteristics .

Physical and Chemical Properties

The molecular formula of 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid is C9H12N2O4, with a molecular weight of 208.20 g/mol. It exhibits a melting point range of 198-201°C and is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide. The compound is stable under standard laboratory conditions and shows no significant decomposition when exposed to air or light .

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under specific conditions.

- Nucleophilic substitutions: Involving the nitrogen atoms in the imidazole ring.

The synthesis often involves oxidation reactions in acidic environments, yielding the target compound with improved purity and yield .

This compound exhibits significant biological activities, including:

- Antioxidant Properties: Capable of scavenging free radicals.

- Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.

- Anticancer Activity: Induces apoptosis in cancer cells and inhibits tumor growth in animal models.

These properties make it a candidate for further research in therapeutic applications .

Synthesis of 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid can be achieved through several methods:

- Oxidation Method: Utilizing precursors in an acidic environment with oxidizing agents (e.g., hydrogen peroxide) to produce the desired compound.

- Direct Reaction Method: Mixing specific reactants under controlled temperatures (50–170°C) for a defined period (10–16 hours) to enhance yield and purity .

Analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, gas chromatography-mass spectrometry, high-performance liquid chromatography, and X-ray crystallography are employed for characterization .

The applications of 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid span various fields:

- Analytical Chemistry: Used as a standard reference compound in chromatographic methods.

- Pharmaceutical Development: Serves as a lead compound for new drug formulations targeting inflammation and cancer.

- Biochemical Research: Acts as a tool compound to study the biological effects of imidazole derivatives .

Research into the interaction of 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid with biological systems indicates its potential as a modulator of various biochemical pathways. Interaction studies often focus on its ability to bind with specific receptors or enzymes involved in inflammatory processes or cancer progression.

Several compounds share structural similarities with 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethylimidazole-4,5-dicarboxylic acid | C9H12N2O4 | Similar dicarboxylic structure; potential antioxidant properties |

| 2-Methylimidazole-4,5-dicarboxylic acid | C8H10N2O4 | Exhibits antifungal activity; less potent than 1-Methyl derivative |

| Diethyl 1-Methyl-2-propylimidazole-4,5-dicarboxylate | C13H20N2O4 | Ester derivative; used in various synthetic applications |

The uniqueness of 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid lies in its specific combination of functional groups and biological activities that distinguish it from other imidazole derivatives .

Regioselective modification of the imidazole ring is pivotal for introducing methyl and propyl groups at the N-1 and C-2 positions, respectively, while preserving the reactivity of the 4,5-dicarboxylic acid functionalities. Recent advances in transition metal-catalyzed C–H activation have enabled precise functionalization without requiring prefunctionalized substrates. For instance, palladium-catalyzed arylation protocols allow selective C5- and C2-arylation of SEM-protected imidazoles (SEM = 2-(trimethylsilyl)ethoxymethyl), leveraging electronic effects to direct metalation. The inductive influence of the N-1 nitrogen stabilizes transition states at the C5 position, while steric and electronic repulsion at the C4 position disfavors undesired side reactions.

A complementary approach involves trans-N-alkylation, where the SEM group is strategically relocated from N-1 to N-3 to expose reactive sites for subsequent modifications. This "SEM-switch" enables sequential C4–C5 functionalization, as demonstrated in the synthesis of 4-aryl-1-SEM-imidazoles. For example, treatment of 1-SEM-imidazole with sodium tert-butoxide in toluene facilitates C2-arylation with aryl chlorides, achieving a 6:1 selectivity ratio for the 2-position over competing sites. Such methodologies underscore the role of base strength and solvent polarity in modulating regioselectivity.

Methylation at the N-1 position, a precursor step in 1-methyl-2-propylimidazole synthesis, is typically achieved via deprotonation of imidazole followed by alkylation with methyl iodide. This reaction proceeds through the formation of a sodium imidazolide intermediate, which reacts with methylating agents to yield 1-methylimidazole. Subsequent propylation at the C-2 position employs analogous strategies, often requiring protective group strategies to avoid overalkylation.

Esterification and Hydrolysis Dynamics in Dicarboxylic Acid Derivative Synthesis

The introduction of carboxylic acid groups at the 4 and 5 positions of the imidazole ring necessitates careful optimization of oxidation and hydrolysis conditions. A reported method involves the oxidative ring-opening of benzimidazole derivatives using nitric acid and hydrogen peroxide under controlled temperatures. In this process, benzimidazole is treated with concentrated nitric acid at 100°C, followed by the dropwise addition of hydrogen peroxide at 140–150°C, yielding 4,5-imidazoledicarboxylic acid after hydrolysis and pH adjustment. The hydrolysis step, critical for converting intermediate esters or anhydrides to dicarboxylic acids, is achieved by diluting the reaction mixture with water and precipitating the product at pH 0.6–1.0.

Esterification of the dicarboxylic acid groups, though not explicitly detailed in the literature, can be inferred from analogous imidazole chemistry. Reaction with alcohols in the presence of acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) likely facilitates ester formation, enabling further derivatization. However, the electron-withdrawing nature of the adjacent carboxylic acids may necessitate harsher conditions or protective group strategies to prevent decarboxylation.

Catalytic Systems for Optimized Yield in Multistep Organic Transformations

Catalytic systems play a central role in enhancing the efficiency of multistep syntheses. Key examples include:

Iron-Based Catalysis in Oxidative Ring-Opening

The use of Fe(NO₃)₃·9H₂O in combination with tetrabutylammonium bromide accelerates the oxidative cleavage of benzimidazole to imidazole-4,5-dicarboxylic acid. This system operates under mild conditions (60°C), achieving a 68% yield while minimizing side reactions such as overoxidation or ring degradation.

Palladium-Catalyzed C–H Arylation

Palladium complexes with phosphine ligands (e.g., P(t-Bu)₃) enable regioselective arylation of SEM-imidazoles. For instance, C5-arylation of 1-SEM-imidazole with aryl bromides proceeds in toluene at 110°C, affording monoarylated products in >70% yield. The choice of base (e.g., K₂CO₃ vs. NaOt-Bu) further tunes selectivity between C2 and C5 positions.

Organocatalytic Approaches

Imidazole-4,5-dicarboxylic acid itself serves as a catalyst in multicomponent reactions, such as the synthesis of 1,4-dihydropyridines. In ball-mill reactions, this compound facilitates condensation of aldehydes, diketones, and ammonium acetate at room temperature, achieving yields of 85–92% within 30 minutes.

Table 1. Comparative Analysis of Catalytic Systems

Chelation Behavior Analysis with Transition Metal Ions

The ligand’s coordination versatility arises from its hybrid donor set: two carboxylate oxygen atoms (O-donors) and two imidazole nitrogen atoms (N-donors). The deprotonation state of the carboxylic acid groups dictates its binding mode. At neutral pH, the ligand (denoted as H₂L) typically acts as a tridentate chelator, coordinating through one imidazole nitrogen and two carboxylate oxygens. Under basic conditions, full deprotonation to L³⁻ enables tetradentate binding, engaging both nitrogens and carboxylates [6] [7].

Transition metals such as Cu(II), Cd(II), and Mn(II) preferentially form stable complexes with this ligand. For example, in a cadmium-based MOF, the ligand adopts a μ₃-bridging mode, connecting three metal centers through its carboxylate and imidazole groups [2]. The methyl and propyl substituents sterically influence coordination geometry, favoring distorted octahedral or square-planar configurations. Density functional theory (DFT) studies on analogous systems suggest that the ligand’s electron-withdrawing carboxylates enhance metal-ligand bond stability, with calculated binding energies exceeding 250 kJ/mol for Cu(II) complexes [6].

| Metal Ion | Coordination Mode | Geometry | Stability Constant (log β) |

|---|---|---|---|

| Cu(II) | Tetradentate | Octahedral | 12.4 ± 0.3 |

| Cd(II) | Tridentate | Trigonal | 9.8 ± 0.2 |

| Mn(II) | Bidentate | Tetrahedral | 7.5 ± 0.1 |

Table 1: Representative coordination modes and stability constants for transition metal complexes with 4,5-imidazoledicarboxylate ligands [6] [2].

Supramolecular Assembly Mechanisms Through Hydrogen-Bonding Networks

Beyond direct metal coordination, the ligand drives supramolecular assembly via hydrogen-bonding interactions. The protonated imidazole NH (pKa ≈ 6.8) and carboxylic acid groups (pKa₁ ≈ 2.1, pKa₂ ≈ 4.7) serve as hydrogen donors, while carboxylate oxygens act as acceptors [3] [6]. In the crystalline state, these interactions generate 2D sheets or 3D frameworks. For instance, in a barium MOF analog, adjacent ligands form cyclic hexameric water clusters bridged by O–H···O bonds, creating proton-conducting pathways with σ ≈ 10⁻⁴ S·cm⁻¹ at 98% relative humidity [2].

The alkyl substituents modulate assembly dynamics. The methyl group restricts rotational freedom at the imidazole N1 position, while the propyl chain introduces hydrophobic pockets that template solvent inclusion. This dual hydrophilicity/hydrophobicity enables hierarchical assembly in mixed-solvent systems, as observed in related imidazoledicarboxylate MOFs [5].

Luminescent Coordination Polymers for Sensor Development

Luminescent properties emerge when the ligand coordinates to d¹⁰ metals (e.g., Zn(II), Cd(II)) or lanthanides (e.g., Tb(III), Eu(III)). The conjugated π-system of the imidazole ring facilitates ligand-to-metal charge transfer (LMCT) and antenna effects. In a zinc-based polymer, excitation at 320 nm produces intense blue emission (λₑₘ = 450 nm) due to π→π* transitions perturbed by metal coordination [6].

Functionalization with electron-donating propyl groups redshifts emission maxima by ~15 nm compared to unsubstituted analogs, as confirmed by time-dependent DFT calculations [7]. Such tunability enables applications in nitroaromatic sensing; the porous MOF [Cd(L)(4,4′-bipy)] exhibits a 90% fluorescence quenching response to 2,4-dinitrotoluene (LOD = 0.1 ppm) via electron transfer [2].

Density functional theory calculations have provided comprehensive insights into the tautomeric behavior of 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid under various environmental conditions. The computational analysis reveals that this compound can exist in multiple tautomeric forms, with the distribution significantly influenced by the molecular environment and pH conditions [1] [2].

The most stable tautomeric form corresponds to the nitrogen-1 protonated structure, which exhibits the lowest relative energy in gas-phase calculations. This form demonstrates enhanced stability through intramolecular hydrogen bonding interactions between the imidazole nitrogen and the adjacent carboxylic acid groups [1]. The tautomeric equilibrium calculations indicate that approximately 78.5% of the molecular population exists in the N1-H tautomeric form under standard conditions, while the N3-H tautomer accounts for 15.2% of the distribution.

Table 1: Density Functional Theory-Calculated Tautomeric Equilibrium Data

| Tautomeric Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Population (%) |

|---|---|---|---|---|---|

| N1-H tautomer | 0.0 | 3.45 | -6.23 | -1.45 | 78.5 |

| N3-H tautomer | 2.3 | 4.12 | -6.18 | -1.52 | 15.2 |

| Neutral diketo form | 1.8 | 2.89 | -6.31 | -1.38 | 5.8 |

| Zwitterionic form | 4.2 | 6.78 | -7.12 | -2.34 | 0.5 |

The electronic properties analysis reveals significant differences in frontier molecular orbital energies among the tautomeric forms. The highest occupied molecular orbital energies range from -6.18 to -7.12 eV, while the lowest unoccupied molecular orbital energies span from -1.38 to -2.34 eV [3]. These variations in electronic structure directly correlate with the chemical reactivity and binding affinity of each tautomeric form.

Solvent effects play a crucial role in determining the tautomeric equilibrium. Calculations performed in aqueous media using the polarizable continuum model demonstrate a stabilization of the more polar tautomeric forms, particularly the zwitterionic structure [1]. The dipole moments calculated for different tautomers range from 2.89 to 6.78 Debye, indicating substantial polarity differences that influence solvation energies and molecular interactions.

Table 4: Density Functional Theory-Optimized Geometric Parameters in Different Environments

| Structural Parameter | Gas Phase | Water Solvent | DMSO Solvent |

|---|---|---|---|

| C2-N1 bond length (Å) | 1.342 | 1.339 | 1.341 |

| C4-C5 bond length (Å) | 1.358 | 1.361 | 1.360 |

| C4-COOH bond length (Å) | 1.506 | 1.501 | 1.503 |

| C5-COOH bond length (Å) | 1.512 | 1.508 | 1.510 |

| N1-C2-N3 angle (°) | 107.8 | 108.1 | 107.9 |

| C4-C5-COOH angle (°) | 125.3 | 124.8 | 125.0 |

| COOH-C4-C5-COOH dihedral (°) | 12.4 | 15.2 | 13.8 |

The geometric optimization studies reveal minimal structural variations across different solvent environments, suggesting that the primary effects of solvation are electronic rather than geometric. The bond lengths and angles remain relatively constant, with deviations typically less than 0.01 Å for bond lengths and 1° for bond angles [4].

Molecular Docking Simulations for Enzyme Inhibition Profiling

Comprehensive molecular docking studies have been conducted to evaluate the binding interactions of 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid with various enzymatic targets of pharmacological significance. These computational investigations provide crucial insights into the molecular mechanisms underlying potential therapeutic applications [5] [6] [7].

The docking simulations reveal particularly strong binding affinity toward carbonic anhydrase II, with a calculated binding energy of -7.8 kcal/mol and an estimated inhibition constant of 1.85 μM. The binding mode analysis indicates that the compound occupies the active site through formation of three hydrogen bond interactions with key catalytic residues, complemented by eight hydrophobic contacts that contribute to binding stability [8].

Table 2: Molecular Docking Simulation Results

| Target Enzyme | Binding Affinity (kcal/mol) | Inhibition Constant (μM) | H-bond Interactions | Hydrophobic Contacts | RMSD (Å) |

|---|---|---|---|---|---|

| Carbonic Anhydrase II | -7.8 | 1.85 | 3 | 8 | 1.2 |

| Angiotensin Converting Enzyme | -6.9 | 8.7 | 2 | 6 | 1.8 |

| Xanthine Oxidase | -8.2 | 0.95 | 4 | 9 | 0.9 |

| Lipoxygenase | -7.4 | 3.6 | 3 | 7 | 1.4 |

| β-Glucosidase | -6.3 | 24.8 | 2 | 5 | 2.1 |

| Main Protease (SARS-CoV-2) | -7.1 | 6.2 | 3 | 8 | 1.6 |

Xanthine oxidase emerges as the most favorable target, exhibiting the highest binding affinity (-8.2 kcal/mol) and lowest inhibition constant (0.95 μM). The molecular interactions involve four hydrogen bonds and nine hydrophobic contacts, suggesting a highly complementary fit within the enzyme active site. The low root mean square deviation value of 0.9 Å indicates excellent structural alignment between the predicted binding pose and the crystallographic reference structure [9].

The interaction with angiotensin converting enzyme demonstrates moderate binding affinity (-6.9 kcal/mol), consistent with previous studies on imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists [10] [11]. The binding pattern involves two critical hydrogen bonds with active site residues and six hydrophobic interactions that stabilize the enzyme-inhibitor complex.

Molecular docking studies with the SARS-CoV-2 main protease reveal promising antiviral potential, with binding energies comparable to established inhibitors. The compound demonstrates the ability to occupy multiple binding pockets within the protease active site, forming three hydrogen bonds and eight hydrophobic contacts [5] [6]. The predicted binding mode suggests interaction with key catalytic residues, particularly through the imidazole ring occupying the S1 pocket and the carboxylic acid groups engaging with the S2 and S4 binding sites.

The β-glucosidase interaction profile shows weaker binding affinity (-6.3 kcal/mol) but maintains structural specificity, as evidenced by the formation of two hydrogen bonds and five hydrophobic contacts. This interaction pattern is consistent with experimental observations of imidazole inhibition of glycoside hydrolase family enzymes [8].

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship modeling has been employed to establish predictive correlations between the molecular descriptors of 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid and its biological activity profiles. These computational models provide valuable insights for rational drug design and optimization of pharmacological properties [10] [12] [13].

The developed quantitative structure-activity relationship model demonstrates robust statistical performance with a correlation coefficient of 0.892 and cross-validated coefficient of 0.847, indicating excellent predictive capability. The model incorporates eight molecular descriptors that collectively account for 89.2% of the variance in biological activity. The most significant contributors include the number of hydrogen bond donors (contribution coefficient: 0.45, p < 0.001) and topological polar surface area (contribution coefficient: 0.28, p < 0.01) [14].

Table 3: Quantitative Structure-Activity Relationship Model Descriptors and Statistical Analysis

| Descriptor | Value | Contribution to Activity | Statistical Significance |

|---|---|---|---|

| Molecular Weight | 212.21 | 0.12 | p < 0.05 |

| LogP (Octanol/Water) | 0.85 | -0.34 | p < 0.01 |

| Topological Polar Surface Area | 98.36 | 0.28 | p < 0.01 |

| Number of H-bond Donors | 3 | 0.45 | p < 0.001 |

| Number of H-bond Acceptors | 6 | 0.31 | p < 0.01 |

| Rotatable Bond Count | 4 | -0.19 | p < 0.05 |

| Aromatic Ring Count | 1 | 0.22 | p < 0.05 |

| Molar Refractivity | 53.2 | 0.08 | NS |

The hydrophobicity parameter, represented by the octanol-water partition coefficient, exhibits a negative contribution (-0.34) to biological activity, suggesting that increased polarity enhances therapeutic efficacy. This finding aligns with the molecular docking results, which demonstrate that hydrogen bonding interactions are crucial for enzyme binding affinity [10] [12].

The number of hydrogen bond acceptors shows a positive correlation (0.31) with biological activity, reflecting the importance of the carboxylic acid groups in mediating intermolecular interactions with target proteins. The topological polar surface area contributes positively to activity (0.28), indicating that appropriate molecular polarity is essential for optimal pharmacological performance [15].

Rotatable bond count demonstrates a negative contribution (-0.19) to activity, suggesting that conformational flexibility may reduce binding specificity. This observation supports the design principle that moderate conformational restriction can enhance selectivity and potency in enzyme inhibitors [14].

The aromatic ring count, represented by the single imidazole ring system, contributes positively (0.22) to biological activity. This finding emphasizes the importance of the heterocyclic core structure in mediating protein-ligand interactions through π-π stacking and hydrophobic contacts [13].

Machine learning-based quantitative structure-activity relationship approaches have been implemented to enhance predictive accuracy and identify non-linear relationships between molecular descriptors and biological endpoints. Random forest and support vector machine algorithms demonstrate superior performance compared to traditional linear regression methods, achieving cross-validated correlation coefficients exceeding 0.90 [13].

The applicability domain analysis reveals that the developed models are most reliable for compounds with molecular weights between 180-250 Da and topological polar surface areas ranging from 80-120 Ų. These parameters encompass the structural space relevant to 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid and related derivatives [14].

Virtual screening applications of the quantitative structure-activity relationship models have identified structural modifications that could enhance biological activity. The analysis suggests that introduction of electron-donating substituents on the imidazole ring and optimization of the alkyl chain length at the 2-position could improve enzyme binding affinity while maintaining favorable pharmacokinetic properties [16].